(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone

Lipophilicity Medicinal Chemistry Scaffold Design

This compound offers a pre-validated, spirocyclic scaffold with a 1,1-difluoro motif for enhanced metabolic stability and a thiazole-4-carbonyl group for targeted derivatization. It is a fragment-sized (MW 258.29 g/mol) building block with balanced lipophilicity (cLogP ~2.0) and tPSA (~57-65 Ų). Procure from a reliable source to accelerate your medicinal chemistry campaign.

Molecular Formula C11H12F2N2OS
Molecular Weight 258.29
CAS No. 2195937-29-0
Cat. No. B2949143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone
CAS2195937-29-0
Molecular FormulaC11H12F2N2OS
Molecular Weight258.29
Structural Identifiers
SMILESC1CN(CCC12CC2(F)F)C(=O)C3=CSC=N3
InChIInChI=1S/C11H12F2N2OS/c12-11(13)6-10(11)1-3-15(4-2-10)9(16)8-5-17-7-14-8/h5,7H,1-4,6H2
InChIKeyHIBTVDBYHCGJGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone (CAS 2195937-29-0): Core-Structure, Physicochemical Identifiers, and Research Supply Profile


The title compound (CAS 2195937‑29‑0, molecular formula C₁₁H₁₂F₂N₂OS, molecular weight 258.29 g mol⁻¹) is a small‑molecule research chemical consisting of a rigid, saturated 6‑azaspiro[2.5]octane core substituted with a gem‑difluorocyclopropane ring and a thiazol‑4‑yl methanone amide group . The 6‑azaspiro[2.5]octane scaffold has been validated across multiple therapeutic programmes including M₄ muscarinic acetylcholine receptor antagonists and oral GLP‑1 receptor agonists, making it one of the most broadly applicable spirocyclic pharmacophores in modern medicinal chemistry [1][2]. The title compound therefore constitutes a pre‑assembled, functionalised building block that simultaneously provides conformational constraint (spiro[2.5] system), metabolic‑stability modulation (1,1‑difluoro substitution), and a hydrogen‑bond‑competent heteroaryl carbonyl for downstream derivatisation.

Why (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone Cannot Be Replaced by Generic 6-Azaspiro[2.5]octane or Other Thiazole Amide Analogs


Compounds belonging to the general 6‑azaspiro[2.5]octane family are superficially interchangeable scaffolds; however, subtle changes in fluorination pattern, heteroaryl attachment position, or steric bulk lead to profound differences in calculated physicochemical properties and in vitro biological performance [1]. The title compound simultaneously introduces (i) a 1,1‑difluorocyclopropane motif that raises computed lipophilicity ( XLogP3 ≈ 2.0 versus ≈ 1.4 for the non‑fluorinated 6‑azaspiro[2.5]octane core) and thereby influences passive permeability and metabolic stability , and (ii) a thiazol‑4‑yl methanone amide that contributes two hydrogen‑bond acceptor sites absent in simple hydrocarbon‑ or sulfonamide‑linked analogs, directly impacting target‑engagement geometry [1]. These three–dimensional and electronic features are not reproduced by either the unsubstituted spirocyclic amine building block or by larger‑ring fused heteroaryl variants .

Quantitative Differentiation of (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone Versus Closest Structural Analogs


Predicted Lipophilicity (XLogP3) Distinguishes the 1,1-Difluoro-6-azaspiro[2.5]octane Core from the Non-Fluorinated Spirocyclic Amine

Computed XLogP3 for the core fragment (1,1-difluoro-6-azaspiro[2.5]octane, CAS 144230‑47‑7) is 1.40 . In contrast, the classical non‑fluorinated 6‑azaspiro[2.5]octane core (CAS 872‑64‑0) has a substantially lower predicted logP (approximately 0.42–0.88 depending on the algorithm) . This difference of ≈ 0.5–1.0 log units indicates that the difluorinated scaffold is significantly more lipophilic, which literature precedent links to improved passive membrane permeability and greater metabolic stability conferred by the gem‑difluoro substitution [1].

Lipophilicity Medicinal Chemistry Scaffold Design

Hydrogen‑Bond Acceptor Count (HBA): Target Compound Provides Two Distinct HBA Sites Absent in Hydrocarbon‑Linked Analogs

The title compound contains a thiazole‑4‑carbonyl group, furnishing two hydrogen‑bond acceptor (HBA) atoms (the amide carbonyl oxygen and the thiazole ring nitrogen) . By contrast, 1,1‑difluoro‑6‑azaspiro[2.5]octane (free amine) has an HBA count of 1 (the secondary amine) , and the sulfonamide‑linked TRPA1 modulator BDBM534989 (MW 565.6) presents a different spatial arrangement of HBA atoms that targets a distinct protein cavity [1]. Computed topological polar surface area (tPSA) values mirror this difference: 12.03 Ų for the difluoro‑spirocyclic amine building block versus an estimated 57–65 Ų for the target compound (based on fragment additivity, amide + thiazole contributions). This increase in tPSA is moderate and remains within the oral drug‑likeness window ( < 140 Ų), preserving passive permeability while adding directional intermolecular interaction capability.

Hydrogen Bonding Pharmacophore Structure-Based Design

Molecular Weight Differentiation: Target Compound Outperforms Extended-Fused Heteroaryl Analogs on Ligand Efficiency Metric

The target compound has a molecular weight of 258.29 g mol⁻¹ (C₁₁H₁₂F₂N₂OS) . In contrast, the structurally related benzo[d]thiazol-6-yl analog (CAS 2097923‑27‑6, C₁₅H₁₄F₂N₂OS) has a molecular weight of 308.35 g mol⁻¹, representing a mass increase of ≈ 50 Da ( ~ 19 % ) that is attributable solely to the larger aromatic surface . In fragment‑ and lead‑generation campaigns, lower molecular weight correlates with higher ligand efficiency (LE = ‑ΔG / heavy‑atom count), and the title compound’s compact size makes it a superior starting point for property‑guided optimization [1].

Ligand Efficiency Fragment-Based Drug Discovery Lead Optimization

Bioactivity Benchmark: 6-Azaspiro[2.5]octane Core Delivers Nanomolar Target Engagement Across Multiple Protein Classes

Although directly measured bioactivity data for the title compound are not publicly available, the 6‑azaspiro[2.5]octane core—with or without fluorine substitution—has yielded numerous ligands displaying single‑digit to sub‑micromolar potencies across diverse target classes. For example, the chiral M₄ antagonist VU6015241 (6‑azaspiro[2.5]octane‑based) exhibits hM₄ IC₅₀ = 71 nM and rM₄ IC₅₀ = 44 nM, with > 10,000 nM selectivity over M₁–M₃ and M₅ subtypes [1]. In a separate programme, the 2,2‑difluoro‑6‑azaspiro[2.5]octane‑containing TRPA1 modulator BDBM534989 (US 11,236,046, Example 69) achieved an IC₅₀ of 14 nM in a FLIPR‑based assay [2]. Additionally, 6‑azaspiro[2.5]octane derivatives have been optimized as orally bioavailable GLP‑1 receptor agonists with in vivo efficacy in non‑human primates [3]. These data points collectively establish the pharmacophore competence of the scaffold shared by the title compound; the unique thiazol‑4‑yl methanone substitution pattern introduces a distinct vector for exploring these or orthogonal biological targets.

M4 Muscarinic Receptor TRPA1 Ion Channel GLP-1 Receptor Bioactivity Benchmarking

Conformational Restriction: The Spiro[2.5]octane Core Locks the Piperidine Ring in a Defined Geometry Relative to Unconstrained N‑Benzyl or N‑Phenethyl Analogs

The spiro[2.5]octane architecture fuses a cyclopropane ring to the 6‑position of a piperidine ring, imposing a well‑defined, rigid conformation that limits rotational freedom [1]. In contrast, widely used N‑benzyl‑ or N‑phenethyl‑piperidine amides retain multiple rotatable bonds (typically ≥ 4), resulting in a larger ensemble of accessible conformations [2]. This conformational restriction has been exploited in the optimisation of M₄ antagonists, where the spirocyclic core was found to be critical for maintaining high potency and subtype selectivity, while unconstrained piperidine analogs showed significantly lower affinity [1]. The 1,1‑difluoro substitution further increases the energy barrier for ring inversion, reinforcing the single, bioactive conformation.

Conformational Restriction Spiro Scaffold Entropic Benefit

Thiazole Substitution Pattern: 4‑Acyl vs. 2‑Acyl vs. 5‑Substituted Isomers Offer Divergent Pharmacophoric Geometries

The title compound carries the methanone linker at the 4‑position of the thiazole ring, orienting the hydrogen‑bond‑accepting nitrogen and sulfur atoms in a specific vector relationship relative to the spirocyclic core . Thiazole‑2‑carbonyl isomers would project the heteroatoms at a different angle (∼ 120° rotation), while 5‑substituted thiazole analogs would place the acyl group para to the sulfur, drastically altering the molecular electrostatic potential surface [1]. Such regioisomeric variations within thiazole‑containing kinase inhibitors and GPCR ligands have been shown to produce order‑of‑magnitude differences in target affinity and selectivity [1]. Procuring the 4‑acyl isomer therefore provides a specific, non‑interchangeable pharmacophoric geometry that cannot be replicated by the 2‑ or 5‑substituted thiazole building blocks.

Thiazole Regioisomerism Structure-Activity Relationship Vector Exploration

Procurement‑Guided Application Scenarios for (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone


Fragment‑Based Drug Discovery and Hit‑to‑Lead Optimisation

The low molecular weight (258.29 g mol⁻¹) and balanced physicochemical profile (cLogP ≈ 2.0, tPSA ≈ 57–65 Ų) position the title compound as an ideal fragment‑sized building block for fragment‑based screening or scaffold‑hopping exercises [1]. The pre‑assembled difluoro‑spirocyclic core provides conformational rigidity and metabolic stability, while the thiazole‑4‑carbonyl moiety serves as a growth vector for structure‑guided elaboration [2].

M₄ Muscarinic Receptor Antagonist / CNS Tool Compound Development

Given that chiral 6‑azaspiro[2.5]octanes have yielded the most potent and selective M₄ antagonists reported to date (e.g., VU6015241 with hM₄ IC₅₀ = 71 nM and > 100‑fold selectivity over other muscarinic subtypes), the title compound can serve as a core scaffold for generating novel M₄‑targeted tool compounds or preclinical candidates for movement disorders such as dystonia [1].

Oral GLP‑1 Receptor Agonist Lead Generation

The 6‑azaspiro[2.5]octane scaffold has been independently optimized by Pfizer into potent, orally bioavailable GLP‑1 receptor agonists with in vivo glucose‑lowering efficacy in non‑human primates [1]. The title compound’s thiazole‑4‑carbonyl moiety introduces a distinct hydrogen‑bonding pharmacophore that can be exploited to explore novel intellectual‑property space within this highly competitive therapeutic area.

Ion Channel and Kinase Inhibitor Library Design

The 1,1‑difluoro‑6‑azaspiro[2.5]octane substructure appears in potent TRPA1 ion channel modulators (IC₅₀ = 14 nM [1]) and KIF18A inhibitors for oncology [2]. The title compound’s thiazole‑4‑carbonyl group provides a suitable anchor for ATP‑site‑directed kinase inhibitor design or for allosteric modulation of ion channels, where heteroaryl carbonyls are frequently used to engage hinge‑region residues.

Quote Request

Request a Quote for (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.